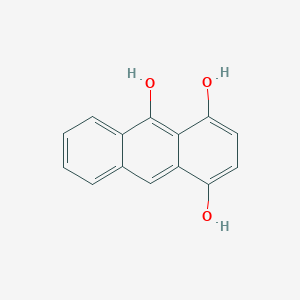
Anthracene-1,4,9-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1,4,9-triol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of three hydroxyl groups attached to the 1, 4, and 9 positions of the anthracene structure. Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,4,9-triol typically involves the hydroxylation of anthracene. One common method is the direct hydroxylation using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions . Another approach involves the bromination of anthracene followed by substitution with hydroxyl groups .
Industrial Production Methods: Industrial production of anthracene derivatives often involves multi-step processes, including Friedel–Crafts reactions, Elbs reaction, and aromatic cyclodehydration . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,4,9-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene or its partially reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and vanadyl acetylacetonate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Partially reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
Anthracene-1,4,9-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene-1,4,9-triol involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties due to its rigid, planar, and fully conjugated structure, making it useful in photodynamic applications.
Biological Interactions: It can inhibit the proliferation of certain cells and promote cell differentiation, likely through mitochondrial dysfunction and interaction with specific cellular pathways.
Comparison with Similar Compounds
- Anthracene-1,8,9-triol
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Anthracene-1,4,9-triol is unique due to the specific positions of its hydroxyl groups, which significantly influence its chemical reactivity and photophysical properties.
Properties
CAS No. |
115374-35-1 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
anthracene-1,4,9-triol |
InChI |
InChI=1S/C14H10O3/c15-11-5-6-12(16)13-10(11)7-8-3-1-2-4-9(8)14(13)17/h1-7,15-17H |
InChI Key |
YQRUUHKQJNQERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=CC=C(C3=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















